molecular formula C11H18ClN5 B12222544 n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine

n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine

Cat. No.: B12222544
M. Wt: 255.75 g/mol
InChI Key: NSMBLQUJKNOMKY-UHFFFAOYSA-N
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Description

n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine: is a compound belonging to the pyrazole family, characterized by its unique structure comprising two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their aromatic five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Molecular docking studies and scanning electron microscopy have been used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine stands out due to its dual pyrazole ring structure, which imparts unique chemical properties and reactivity compared to other pyrazole derivatives. This structural feature enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9(2)16-11(4-5-13-16)7-12-10-6-14-15(3)8-10;/h4-6,8-9,12H,7H2,1-3H3;1H

InChI Key

NSMBLQUJKNOMKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

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